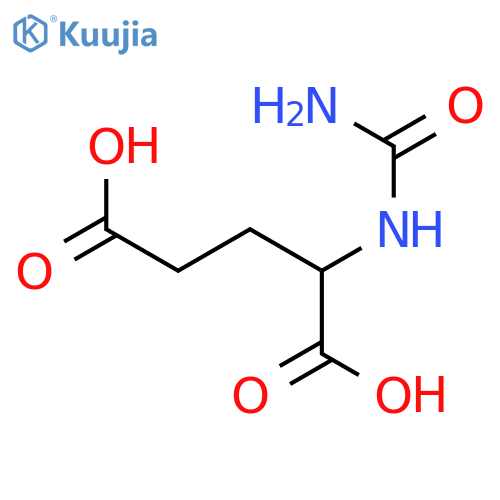Cas no 1188-38-1 (Carglumic Acid)

Carglumic Acid structure
商品名:Carglumic Acid
Carglumic Acid 化学的及び物理的性質
名前と識別子
-
- (S)-2-Ureidopentanedioic acid
- N-CARBAMYL-L-GLUTAMIC ACID
- carbamino-l-glutamicacid
- carbamylglutamicacid
- n-(aminocarbonyl)-l-glutamicaci
- n-carbamylglutamate
- ureidoglutaricacid
- N-carbamyl-L-glutamic acid crystalline
- (2S)-2-(aminocarbonylamino)pentanedioic acid
- (2S)-2-(carbamoylamino)pentanedioic acid
- NCG
- Carglumic Acid
- CARGLUMIC ACID [JAN]
- s5301
- AKOS010384789
- Tox21_112544_1
- CS-8208
- UNII-5L0HB4V1EW
- CARGLUMIC ACID [ORANGE BOOK]
- CHEMBL1201780
- NSC 760124
- BCP16753
- carbamylglutamate
- DTXSID7046706
- CARGLUMIC ACID [MI]
- BRD-K60240222-001-01-4
- SCHEMBL373546
- HY-B0711
- Q822884
- MFCD00047874
- CARGLUMIC ACID [USAN]
- C05829
- CARGLUMIC ACID (USP-RS)
- Glutamic acid, N-carbamoyl-, L-
- NCGC00167549-01
- acido carglumico
- CHEBI:71028
- Carbamino-L-glutamic acid
- N-Carbamyl-L-glutamate
- Carbamylglutamic acid
- Ureidoglutaric acid
- 1188-38-1
- CARGLUMIC ACID [EMA EPAR]
- acidum carglumicum
- carglumic-acid
- CARGLUMIC ACID [VANDF]
- N-Carbamoyl-L-glutamic acid
- OE312
- GTPL7458
- Carglumic acid [USAN:INN]
- OE-312
- N-(Aminocarbonyl)-L-glutamic acid(carglumic acid)
- Carglumic Acid, United States Pharmacopeia (USP) Reference Standard
- C-1805
- Carglumic acid [INN]
- D07130
- NCGC00274073-01
- DTXCID5026706
- DB06775
- J-507608
- DB-298497
- CARGLUMIC ACID (MART.)
- OE 312
- N-Carbamyl-glutamic Acid
- N-(Aminocarbonyl)-glutamic acid
- CAS-1188-38-1
- Z756468010
- Carglumic acid (JAN/USAN/INN)
- CARGLUMIC ACID [MART.]
- Carbaglu (TN)
- CARGLUMIC ACID [USP-RS]
- 5L0HB4V1EW
- CARGLUMIC ACID [WHO-DD]
- L-N-Carbamoylglutamic acid
- OE 312 (LABORATORY CODE DESIGNATION)
- Carbaglu
- CARBAMYL-L-GLUTAMIC ACID
- NSC-760124
- EN300-122612
- n-carbamoylglutamate
- acide carglumique
- DS-17934
- L-Glutamic acid, N-(aminocarbonyl)-
- NS00008491
- Tox21_112544
-
- MDL: MFCD00047874
- インチ: InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1
- InChIKey: LCQLHJZYVOQKHU-VKHMYHEASA-N
- ほほえんだ: O=C(O)CC[C@@H](C(O)=O)NC(N)=O
計算された属性
- せいみつぶんしりょう: 190.05900
- どういたいしつりょう: 190.05897142g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 130Ų
- ひょうめんでんか: 0
じっけんとくせい
- ゆうかいてん: 174°
- PSA: 129.72000
- LogP: 0.06390
Carglumic Acid セキュリティ情報
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26; S36/37
- RTECS番号:LZ9870000
-
危険物標識:

- リスク用語:R36/37/38
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Carglumic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1096586-200MG |
1188-38-1 | 200MG |
¥7020.74 | 2023-01-05 | |||
| eNovation Chemicals LLC | D402678-10g |
2-Ureido-pentanedioic acid |
1188-38-1 | 97% | 10g |
$200 | 2024-06-05 | |
| Ambeed | A304788-1g |
(2S)-2-(Carbamoylamino)pentanedioic acid |
1188-38-1 | 97% | 1g |
$10.0 | 2025-02-20 | |
| Ambeed | A304788-5g |
(2S)-2-(Carbamoylamino)pentanedioic acid |
1188-38-1 | 97% | 5g |
$20.0 | 2025-02-20 | |
| Ambeed | A304788-25g |
(2S)-2-(Carbamoylamino)pentanedioic acid |
1188-38-1 | 97% | 25g |
$50.0 | 2025-02-20 | |
| Enamine | EN300-122612-0.1g |
(2S)-2-(carbamoylamino)pentanedioic acid |
1188-38-1 | 95% | 0.1g |
$267.0 | 2023-05-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S42630-1g |
(S)-2-Ureidopentanedioic acid |
1188-38-1 | 1g |
¥1199.0 | 2021-09-07 | ||
| abcr | AB478787-10 g |
Carglumic acid, 95% (H2NCO-L-Glu-OH); . |
1188-38-1 | 95% | 10g |
€116.20 | 2023-04-20 | |
| TRC | C175965-1g |
N-Carbamyl-L-glutamic Acid |
1188-38-1 | 1g |
$ 58.00 | 2023-09-08 | ||
| TRC | C175965-5g |
N-Carbamyl-L-glutamic Acid |
1188-38-1 | 5g |
$ 63.00 | 2023-04-18 |
Carglumic Acid 関連文献
-
Guangmang Liu,Liang Xiao,Wei Cao,Tingting Fang,Gang Jia,Xiaoling Chen,Hua Zhao,Caimei Wu,Jing Wang Food Funct. 2016 7 964
-
Hao Zhang,Along Peng,Shuang Guo,Mengzhi Wang,Juan J. Loor,Hongrong Wang Food Funct. 2019 10 1903
-
Hao Zhang,Yi Ma,Mengzhi Wang,Mabrouk Elsabagh,Juan J. Loor,Hongrong Wang Food Funct. 2020 11 4456
-
4. Trimeric cyclamers: solution aggregation and high Z′ crystals based on guest structure and basicityStuart R. Kennedy,Adeline Miquelot,Juan A. Aguilar,Jonathan W. Steed Chem. Commun. 2016 52 11846
-
Hao Zhang,Hua Sun,Along Peng,Shuang Guo,Mengzhi Wang,Juan J. Loor,Hongrong Wang Food Funct. 2019 10 6374
1188-38-1 (Carglumic Acid) 関連製品
- 1190-49-4(L-Homocitrulline)
- 13594-51-9((R)-2-amino-5-ureidopentanoic acid)
- 462-60-2(Hydantoic Acid)
- 40860-26-2(2-(carbamoylamino)pentanedioic Acid)
- 33965-42-3((S)-2-Acetamido-5-ureidopentanoic acid)
- 923-37-5(N-Carbamoyl-DL-aspartic Acid)
- 121080-96-4(D-Homocitrulline)
- 627-77-0(2-Amino-5-ureidopentanoic acid)
- 372-75-8(L-Citrulline)
- 26117-19-1(3-Methyl-2-ureido-pentanoic Acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1188-38-1)Carglumic Acid

清らかである:99%
はかる:500g
価格 ($):370.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1188-38-1)N-CARBAMYL-L-GLUTAMIC ACID

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ